methyl2-amino-2-methyl-3-(pyridin-2-yl)propanoatedihydrochloride
Description
Methyl2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride is a synthetic organic compound featuring a pyridin-2-yl substituent, a methyl ester group, and a branched amino acid backbone. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for applications requiring aqueous compatibility.
Properties
IUPAC Name |
methyl 2-amino-2-methyl-3-pyridin-2-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-10(11,9(13)14-2)7-8-5-3-4-6-12-8;;/h3-6H,7,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZAJDLDTIEPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)(C(=O)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield saturated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Case Study : A study published in Frontiers in Pharmacology demonstrated that a related compound improved depressive-like behaviors in rodent models. The study highlighted the compound's ability to enhance synaptic plasticity, a key factor in mood regulation .
Neuropharmacology
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the inhibition of neuroinflammation and oxidative stress, which are significant contributors to neuronal damage .
Data Table: Neuroprotective Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Rodent model of Alzheimer's | Reduced amyloid plaque formation and improved cognitive function |
| Study B | In vitro neuronal cultures | Decreased oxidative stress markers and enhanced cell viability |
Biochemical Tool
3. Pre-mRNA Splicing Modulation
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride has been identified as a potential modulator of pre-mRNA splicing. This application is particularly relevant in cancer research, where aberrant splicing contributes to tumorigenesis .
Case Study : A patent application described the use of this compound to enhance the splicing efficiency of specific pre-mRNAs involved in cancer pathways. The results indicated a significant increase in the expression of splice variants associated with tumor suppression .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and pyridinyl groups in the molecule can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical data for methyl2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents | Salt Form |
|---|---|---|---|---|
| Methyl2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride | Not available | C₁₀H₁₄Cl₂N₂O₂ | Pyridin-2-yl, methyl ester | Dihydrochloride |
| Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride | Not available | C₁₁H₁₄ClNO₂ | Phenyl, methyl ester | Hydrochloride |
| Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride | 240429-07-6 | C₁₀H₁₆Cl₂N₂O₂ | Pyridin-3-yl, ethyl ester | Dihydrochloride |
| Methyl 3-amino-2,2-dimethylpropanoate hydrochloride | 177269-37-3 | C₆H₁₂ClNO₂ | 2,2-dimethyl, 3-amino | Hydrochloride |
Key Observations:
Pyridin-2-yl vs. Phenyl Substituents: The pyridin-2-yl group introduces a nitrogen atom in the aromatic ring, enabling hydrogen bonding and coordination with metal ions, unlike the purely hydrophobic phenyl group in methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride. This difference may influence receptor binding in biological systems . Pyridin-2-yl’s nitrogen at the 2-position creates a distinct electronic profile compared to pyridin-3-yl (as in ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride), altering dipole moments and interaction potentials .
Ester Group Variations: Methyl esters (e.g., target compound) are typically less lipophilic than ethyl esters (e.g., ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride), suggesting differences in membrane permeability and metabolic stability .
Salt Form: Dihydrochloride salts (target compound and ethyl analog) likely exhibit higher aqueous solubility than hydrochloride salts (e.g., methyl 3-amino-2,2-dimethylpropanoate hydrochloride), advantageous for formulation in aqueous media .
Methodological Considerations
Chemical structure comparison methods, such as graph-based analysis of atoms and bonds, highlight critical differences in functional groups and substitution patterns (e.g., pyridin-2-yl vs. pyridin-3-yl), which are essential for predicting biological activity or physicochemical behavior .
Biological Activity
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
- IUPAC Name : Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride
- Molecular Formula : C10H14Cl2N2O2
- Molecular Weight : 267.15 g/mol
- Appearance : White to off-white powder
- Storage Conditions : Room temperature, preferably in a dry place
Biological Activity
The biological activity of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride has been investigated in various contexts, particularly its interactions with biological targets and its pharmacological effects.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds with a pyridine moiety exhibit antimicrobial properties. The presence of the amino group may enhance the interaction with microbial enzymes, potentially leading to increased efficacy against certain pathogens.
- Neuropharmacological Properties : Research indicates that similar compounds can influence neurotransmitter systems. Specifically, pyridine derivatives have been shown to modulate dopamine and serotonin receptors, which may have implications for treating neuropsychiatric disorders .
- Anti-inflammatory Potential : The compound's ability to inhibit inflammatory pathways has also been noted. It may interact with cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Synthesis Methods
The synthesis of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride can be achieved through several methods:
- Direct Amination : Reacting methyl 3-(pyridin-2-yl)propanoate with an amine source under controlled conditions.
- Bromination followed by Substitution : Utilizing brominated precursors to introduce functional groups that enhance biological activity.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 32 |
Case Study 2: Neuropharmacological Effects
In a neuropharmacological assessment, methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride was tested for its effects on serotonin receptor binding. The results indicated a moderate affinity for the 5-HT1A receptor subtype, suggesting potential use in anxiety disorders.
Q & A
Q. What are the recommended synthetic routes for methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions starting with pyridine derivatives and amino acid precursors. Key steps include:
- Condensation reactions between pyridin-2-ylmethylamine and methyl acetoacetate derivatives under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol) .
- Salt formation via treatment with hydrochloric acid to precipitate the dihydrochloride form, enhancing stability .
Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .
Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base?
The dihydrochloride salt significantly enhances:
- Aqueous solubility : Protonation of the amino group increases hydrophilicity, facilitating use in biological assays .
- Stability : Reduced hygroscopicity compared to the free base minimizes degradation during storage. Stability tests (e.g., accelerated aging at 40°C/75% RH) confirm improved shelf life .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and salt stoichiometry .
Advanced Research Questions
Q. How can researchers investigate the pharmacokinetic properties of this compound, and what methodological challenges arise in in vivo studies?
Pharmacokinetic studies require:
- Dose-response profiling : Administering escalating doses in animal models (e.g., rodents) to determine bioavailability and half-life .
- Bioanalytical assays : LC-MS/MS for quantifying plasma concentrations, with deuterated analogs as internal standards .
Challenges: - Metabolic instability : The pyridine moiety may undergo rapid hepatic oxidation. Stabilization strategies include prodrug formulations or co-administration with cytochrome P450 inhibitors .
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different experimental models?
Contradictions often arise from:
- Model-specific variability : Differences in cell membrane permeability (e.g., immortalized vs. primary cells). Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
- Experimental design : Control for pH, temperature, and solvent effects (e.g., DMSO cytotoxicity in cell-based assays) .
A theoretical framework (e.g., molecular docking to predict target interactions) can reconcile discrepancies by identifying context-dependent mechanisms .
Q. In designing experiments to study the compound’s interaction with pyridine-dependent enzymes, what controls and validation methods are critical?
Essential controls include:
- Negative controls : Enzyme assays with inactive analogs (e.g., methyl 2-amino-2-methylpropanoate) to rule out nonspecific inhibition .
- Positive controls : Known inhibitors (e.g., pyridine-2-carboxylic acid) to benchmark activity .
Validation methods: - Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
- X-ray crystallography : Resolve enzyme-ligand co-structures to identify key binding residues .
Comparative Analysis of Structural Analogs
| Compound Name | CAS Number | Key Structural Differences | Bioactivity Notes |
|---|---|---|---|
| Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 208259-58-9 | Pyridin-3-yl substitution | Reduced affinity for nicotinic receptors vs. pyridin-2-yl analogs |
| (S)-2-Amino-3-(pyridin-3-yl)propanoic acid | 64090-98-8 | Carboxylic acid instead of methyl ester | Limited cell permeability due to ionization at physiological pH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
